molecular formula C17H17N7O B13868975 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide

Cat. No.: B13868975
M. Wt: 335.4 g/mol
InChI Key: LGAMPPSYXHWVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, pyrazole derivatives, and pyrimidine carboxylic acid. Common synthetic routes may involve:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the cyclopropylamino and pyrazol-1-ylanilino groups through nucleophilic substitution or coupling reactions.

    Amidation: Formation of the carboxamide group through reactions with amines or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

    Hydrolysis: Breakdown of the carboxamide group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrimidine derivatives: Compounds with the pyrimidine core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17N7O

Molecular Weight

335.4 g/mol

IUPAC Name

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C17H17N7O/c18-15(25)14-10-19-17(23-16(14)21-11-2-3-11)22-12-4-6-13(7-5-12)24-9-1-8-20-24/h1,4-11H,2-3H2,(H2,18,25)(H2,19,21,22,23)

InChI Key

LGAMPPSYXHWVLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)N4C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.